Lipophilicity Advantage Over Dimethoxy Analog
The replacement of methoxy with ethoxy substituents at the 4,4′ positions increases the calculated octanol-water partition coefficient from logP 2.16 for 4,4′-dimethoxy-2,2′-bipyridine to logP 2.60 for 4,4′-diethoxy-2,2′-bipyridine . This +0.44 log unit increase represents a 2.75-fold higher predicted lipophilicity, which influences membrane permeability, organic phase partitioning during extraction, and solubility in non-aqueous media relevant to non-aqueous redox flow battery and dye-sensitized solar cell applications.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.60 (4,4′-diethoxy-2,2′-bipyridine) |
| Comparator Or Baseline | logP = 2.16 (4,4′-dimethoxy-2,2′-bipyridine) |
| Quantified Difference | ΔlogP = +0.44 (2.75-fold increase in lipophilicity) |
| Conditions | Calculated logP values from Chemsrc and BocSci/chemicalbook databases; no standardized experimental measurement conditions available. |
Why This Matters
Higher lipophilicity facilitates membrane transport in biological assays and improves solubility in organic solvents used for non-aqueous electrochemistry, directly impacting the compound's suitability for pharmaceutical lead development and organic redox flow battery electrolytes.
